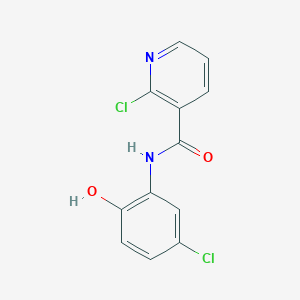

2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide

説明

2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide is a chemical compound with the molecular formula C12H8Cl2N2O2 . It is also known as 2-Chloro-N- (2-hydroxyphenyl)nicotinamide .

Synthesis Analysis

The synthesis of nicotinamide derivatives, including 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide, involves the use of spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS . The compounds are synthesized and then investigated computationally . Another method involves the reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline in dichloromethane .Molecular Structure Analysis

The molecular structure of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide has been analyzed using various techniques . The structure was solved by direct methods, and the non-hydrogen atoms were subjected to anisotropic refinement by full-matrix least squares on F2 .科学的研究の応用

Antibacterial and Antibiofilm Properties

Nicotinamide derivatives, including 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide, have been studied for their antibacterial and antibiofilm properties. These compounds have shown effectiveness against a range of Gram-positive and Gram-negative bacteria . The antibacterial activity is further supported by molecular docking analyses, suggesting potential as inhibitors against specific bacterial strains.

Computational Chemistry Analyses

The compound has been subjected to computational analyses to understand its electronic properties. Techniques like HOMO/LUMO contour plot and MEP maps have been used to examine the electronic properties of synthesized compounds . This computational approach helps in predicting the reactivity and interaction of the compound with biological targets.

Crystallography

Crystallographic studies provide detailed insights into the molecular structure of compounds. For related nicotinamide derivatives, data such as bond lengths, angles, and crystal packing can be obtained, which are essential for understanding the compound’s physical and chemical properties .

Transition Metal Complexes

Nicotinamide derivatives can form complexes with transition metals, which have various applications in catalysis and material science. Studies on such complexes can reveal information about their stability, geometry, and potential uses in various chemical reactions .

Drug Design and Development

The antibacterial properties of nicotinamide derivatives make them candidates for drug development. Their interaction with bacterial proteins can be studied to design new antibacterial agents with specific mechanisms of action .

Material Science

The electronic properties of nicotinamide derivatives can be harnessed in material science, particularly in the development of organic semiconductors and sensors. Their ability to form stable complexes with metals also opens up possibilities in creating new materials with desired electrical properties .

Biofilm Inhibition

Biofilms are complex communities of microorganisms that are resistant to conventional antibiotics. Nicotinamide derivatives have shown potential in inhibiting biofilm formation, which is crucial for preventing infections in medical devices and industrial pipelines .

特性

IUPAC Name |

2-chloro-N-(5-chloro-2-hydroxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O2/c13-7-3-4-10(17)9(6-7)16-12(18)8-2-1-5-15-11(8)14/h1-6,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPJEZLLZKCBCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(2-{5-nitro-2-pyridinyl}hydrazino)sulfonyl]benzoate](/img/structure/B501039.png)

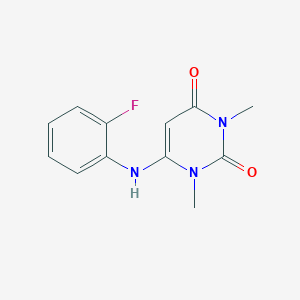

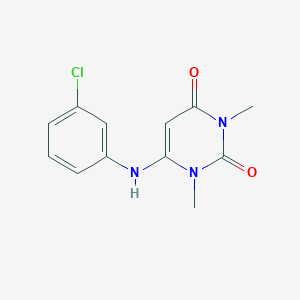

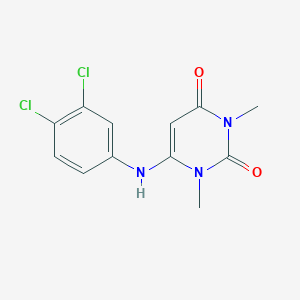

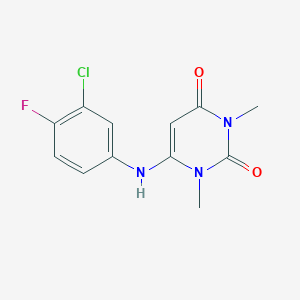

![6-[4-chloro-3-(trifluoromethyl)anilino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B501048.png)

![Methyl 4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxylate](/img/structure/B501053.png)

![4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-chromen-2-one](/img/structure/B501058.png)